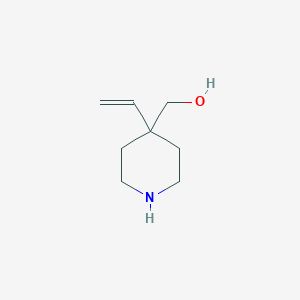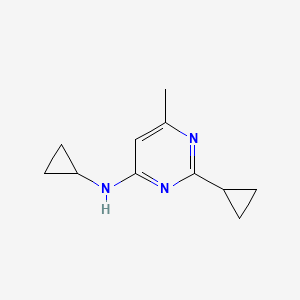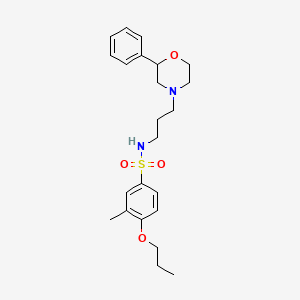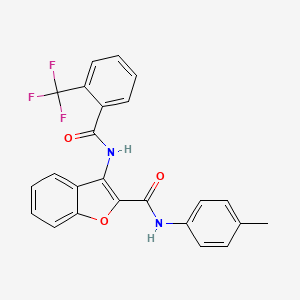
2-(2-Bromo-4-isopropylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-Bromo-4-isopropylphenoxy)acetohydrazide" is a derivative of acetohydrazide, which is a class of compounds known for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their syntheses, structures, and biological activities, which can provide insights into the properties and potential uses of the compound .
Synthesis Analysis
The synthesis of related acetohydrazide compounds involves multiple steps, starting from basic aromatic compounds and proceeding through halogenation, esterification, and hydrazide formation. For instance, in the synthesis of related molecules, an initial aromatic compound is refluxed with ethyl 2-bromoacetate, followed by reaction with hydrazine to form the corresponding hydrazide . These methods suggest that the synthesis of "this compound" would likely follow a similar pathway, with specific reagents chosen to introduce the isopropyl group at the appropriate position on the aromatic ring.
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is characterized by the presence of multiple functional groups that can participate in intermolecular interactions. X-ray crystallography is commonly used to determine the solid-state structure of these compounds, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal packing . These interactions are crucial for the molecular conformation and can influence the biological activity of the compounds.
Chemical Reactions Analysis
Acetohydrazide derivatives can undergo various chemical reactions due to their functional groups. The hydrazide moiety can react with carbonyl compounds to form hydrazones, which are often evaluated for their biological activities . The presence of a bromo substituent can also make the compound amenable to further chemical modifications, such as Suzuki coupling reactions, which can be used to introduce additional functional groups or molecular complexity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazide derivatives are influenced by their molecular structure. The presence of halogen atoms, like bromine, can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding, can also impact the compound's solubility and melting point . Spectroscopic methods, including IR, UV-Vis, and NMR, are typically used to characterize these compounds and confirm their structures .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with structural similarities to 2-(2-Bromo-4-isopropylphenoxy)acetohydrazide have been synthesized and characterized through various methods. For instance, the synthesis of 1,3,4-oxadiazole analogs involving bromoanilino acetohydrazide with aromatic aldehydes has been reported. These compounds were characterized using spectroscopic techniques such as IR, 1H NMR, and MASS analysis, showcasing their complex structures and potential for further modification and study in various scientific fields (Bhat, Sufeera, & Chaitanya, 2011).
Biological Activities
A significant area of research involves evaluating the biological activities of compounds structurally related to this compound. Studies have found that these compounds exhibit various degrees of antibacterial, antifungal, and anti-inflammatory activities. For example, some synthesized compounds have shown remarkable activities against specific bacterial and fungal strains, suggesting their potential as lead compounds for developing new antimicrobial agents. The specific activities include substantial antibacterial activity and lipoxygenase inhibitory activity, indicating their therapeutic potential in treating infections and inflammation (Rasool et al., 2016).
Antimicrobial Profile
Further research into the antimicrobial properties of derivatives of this compound has led to the synthesis of new Schiff bases and Thiazolidinone derivatives. These compounds were evaluated for their antibacterial and antifungal activities, revealing their potential as antimicrobial agents. This line of research is crucial for the discovery of new drugs capable of combating resistant microbial strains, highlighting the importance of structural derivatives of this compound in medicinal chemistry (Fuloria, Fuloria, & Gupta, 2014).
Eigenschaften
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7(2)8-3-4-10(9(12)5-8)16-6-11(15)14-13/h3-5,7H,6,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQGVAGEMMFEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2538059.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2538065.png)
![N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2538066.png)
![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)


![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)
![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)

![4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2538078.png)

